molecular formula C29H25NO6 B12206146 (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate

(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate

Cat. No.: B12206146
M. Wt: 483.5 g/mol
InChI Key: BKXDWITYHVLEDD-CVKSISIWSA-N
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Description

The compound (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate is a complex organic molecule that features a combination of indole, benzofuran, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzofuran intermediates, which are then coupled through a series of condensation reactions. The final step involves esterification with 3,4-dimethoxybenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and esterification steps, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the indole and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted indole and benzofuran derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Shares the indole moiety and is known for its anticancer properties.

    Benzofuran derivatives: Similar in structure and used in the development of pharmaceuticals and materials.

    Dimethoxybenzoates: Commonly used in organic synthesis and as intermediates in drug development.

Uniqueness

(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate: is unique due to its combination of indole, benzofuran, and benzoate moieties, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C29H25NO6

Molecular Weight

483.5 g/mol

IUPAC Name

[(2E)-2-[(1-ethylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C29H25NO6/c1-5-30-16-19(20-8-6-7-9-22(20)30)15-26-27(31)21-11-13-23(17(2)28(21)35-26)36-29(32)18-10-12-24(33-3)25(14-18)34-4/h6-16H,5H2,1-4H3/b26-15+

InChI Key

BKXDWITYHVLEDD-CVKSISIWSA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5=CC(=C(C=C5)OC)OC)C

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5=CC(=C(C=C5)OC)OC)C

Origin of Product

United States

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